Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Saxagliptin is a relatively new medication and has yet to be implicated in causing clinically apparent liver injury.
Saxagliptin is a potent, selective and competitive, cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Saxagliptin is metabolized into an, although less potent, active mono-hydroxy metabolite.
Saxagliptin
CAS No.: 361442-04-8
Cat. No.: VC20745539
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 361442-04-8 |
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Molecular Formula | C18H25N3O2 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Standard InChI | InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2 |
Standard InChI Key | QGJUIPDUBHWZPV-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |
SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Canonical SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Chemical Structure and Properties
Molecular Composition
Saxagliptin is characterized by the molecular formula , with an average molecular weight of 315.41 g/mol and a monoisotopic weight of 315.194677059 g/mol . It is chemically defined as (1S,3S,5S)-2-((2S)-Amino(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile . The hydrochloride salt form has a slightly higher molecular weight of 351.87 g/mol due to the addition of the chloride ion .
Structural Characteristics
Saxagliptin's structure incorporates a bicyclic framework with functional groups that contribute to its high specificity and potency as a DPP-4 inhibitor. The compound features hydrogen donor and acceptor sites critical for its binding affinity to the DPP-4 enzyme. Its polar surface area is calculated at 90.35 Ų , indicative of moderate hydrophilicity.
Physicochemical Properties
Saxagliptin demonstrates water solubility of approximately 2.26 mg/mL and a logP value of 0.88, suggesting balanced lipophilicity for oral bioavailability . The compound adheres to Lipinski's Rule of Five, confirming its suitability for drug-like properties .
Property | Value | Source |
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Molecular Formula | DrugBank | |
Molecular Weight | 315.41 g/mol | DrugBank |
Water Solubility | 2.26 mg/mL | Chemaxon |
Polar Surface Area | 90.35 Ų | Chemaxon |
Mechanism of Action
DPP-4 Inhibition
Saxagliptin operates as a reversible and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Saxagliptin prolongs the activity of incretin hormones, enhancing postprandial insulin secretion while suppressing glucagon release .
Glycemic Control
The inhibition of DPP-4 by Saxagliptin results in improved glycemic control through multiple pathways:
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Enhanced Insulin Secretion: GLP-1 stimulation leads to increased insulin release from pancreatic β-cells in response to elevated glucose levels.
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Reduced Glucagon Secretion: Suppression of glucagon minimizes hepatic glucose production during fasting states.
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Improved Satiety: GLP-1 activity contributes to appetite regulation.
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Delayed Gastric Emptying: Slower gastric emptying reduces postprandial glucose spikes .
Pharmacokinetics
Absorption
Following oral administration, Saxagliptin exhibits rapid absorption with a median time to maximum plasma concentration (Tmax) of approximately 2 hours under fasting conditions . Co-administration with food delays Tmax by about 20 minutes but increases the area under the curve (AUC) by 27%, indicating enhanced bioavailability in fed states .
Distribution
The volume of distribution for Saxagliptin is estimated at 151 liters, reflecting extensive tissue penetration . Protein binding in human serum is negligible (<10%), ensuring minimal interference from variations in serum protein levels during pathological states such as renal or hepatic impairment .
Metabolism
Saxagliptin undergoes hepatic metabolism primarily mediated by cytochrome P450 isoforms CYP3A4/5 . Its major metabolite, 5-hydroxy Saxagliptin, retains DPP-4 inhibitory activity at approximately half the potency of the parent compound .
Excretion
Elimination occurs via both renal and hepatic pathways:
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Renal Clearance: Approximately 24% of the administered dose is excreted unchanged in urine.
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Hepatic Clearance: Metabolites account for an additional fraction excreted via bile .
Parameter | Value | Source |
---|---|---|
Tmax | ~2 hours | FDA Label |
Volume of Distribution | 151 L | DrugBank |
Protein Binding | <10% | FDA Label |
Renal Clearance | ~230 mL/min | FDA Label |
Clinical Efficacy
Monotherapy
Clinical trials have demonstrated that Saxagliptin effectively reduces glycated hemoglobin (HbA1c) levels when administered as monotherapy in patients with type 2 diabetes inadequately controlled on diet and exercise alone . HbA1c reductions typically range from -0.5% to -0.8% over treatment periods lasting up to two years.
Combination Therapy
As an add-on therapy to metformin or sulfonylureas, Saxagliptin further enhances glycemic control compared to placebo:
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HbA1c Reduction: A randomized controlled trial reported mean HbA1c reductions of -0.66% with Saxagliptin versus placebo (-0.47%) .
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Weight Impact: Minimal changes in body weight were observed (+0.2 kg vs -0.6 kg for placebo) .
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Hypoglycemia Risk: Rates of hypoglycemia were comparable between Saxagliptin and placebo groups (10% vs 6%, respectively) .
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